molecular formula C14H17F3N2O3 B11472865 Ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropionate

Ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropionate

Cat. No.: B11472865
M. Wt: 318.29 g/mol
InChI Key: HOXLXYGQMSDREP-UHFFFAOYSA-N
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Description

ETHYL 2-(BENZYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethyl group, which imparts significant chemical stability and lipophilicity, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(BENZYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE typically involves a multi-step process. One common method starts with the preparation of the benzylamine derivative, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The final step involves the esterification of the intermediate product to yield the desired compound. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(BENZYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-(BENZYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced chemical stability and performance.

Mechanism of Action

The mechanism of action of ETHYL 2-(BENZYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. Once inside the cell, the compound can modulate the activity of enzymes or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • ETHYL 2-(AMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE
  • ETHYL 2-(BENZYLAMINO)-2-ACETAMIDO-3,3,3-DIFLUOROPROPANOATE
  • ETHYL 2-(BENZYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROBUTANOATE

Uniqueness

ETHYL 2-(BENZYLAMINO)-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

ethyl 2-acetamido-2-(benzylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C14H17F3N2O3/c1-3-22-12(21)13(14(15,16)17,19-10(2)20)18-9-11-7-5-4-6-8-11/h4-8,18H,3,9H2,1-2H3,(H,19,20)

InChI Key

HOXLXYGQMSDREP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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